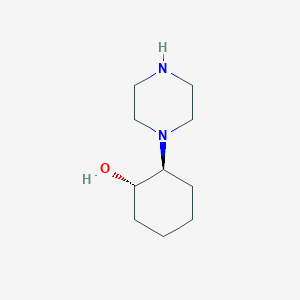
(1S,2S)-2-Piperazin-1-yl-cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Piperazin-1-yl-cyclohexanol, also known as PPC, is a cyclic secondary amine that has a wide range of applications in the fields of chemical synthesis, scientific research, and biochemistry. PPC has the ability to form strong hydrogen bonds and is characterized by its low toxicity, low odor, and high solubility in water. PPC is a versatile compound that is used in a variety of chemical reactions and scientific research applications, and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Study
- Spectral and Structural Analysis : A study involved the synthesis of a new cadmium salt derived from a reaction involving 2-(piperazin-1-yl)ethanol and cyclohexene oxide, resulting in a compound with significant structural insights. This compound was characterized using elemental analysis, FT-IR and Raman spectroscopy, and single-crystal X-ray diffraction, highlighting its potential for further exploration in materials science and coordination chemistry (Hakimi et al., 2013).
Medicinal Chemistry and Biological Activity
Antibacterial and Antifungal Properties : Derivatives of (1S,2S)-2-Piperazin-1-yl-cyclohexanol have been synthesized and evaluated for their antibacterial and antifungal activities. These studies show that certain derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as leads for the development of new antimicrobial agents (Roshan, 2018).
Anti-Cancer Activity : A heterocyclic compound synthesized from derivatives of (1S,2S)-2-Piperazin-1-yl-cyclohexanol was evaluated for its anti-bone cancer activity. The compound demonstrated significant cytotoxicity against human bone cancer cell lines, suggesting its potential for further investigation as a therapeutic agent in oncology (Lv et al., 2019).
Chemical Synthesis and Catalysis
- Coordination Chemistry and Catalysis : The compound and its derivatives have been utilized in the synthesis of complex structures, including metal-organic frameworks (MOFs) and silsesquioxanes. These studies explore the coordination affinity of these compounds toward various metal ions and their application in catalytic oxidation reactions, demonstrating their versatility in synthetic chemistry and potential industrial applications (Astakhov et al., 2020).
Propriétés
IUPAC Name |
(1S,2S)-2-piperazin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUZPOZJAVZIW-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270674 |
Source


|
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Piperazin-1-yl-cyclohexanol | |
CAS RN |
936940-36-2 |
Source


|
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)
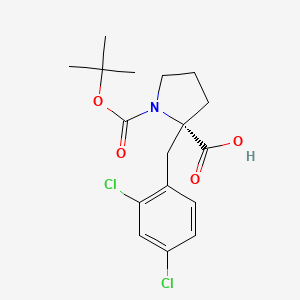
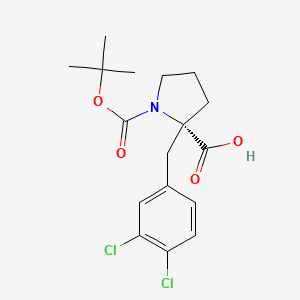



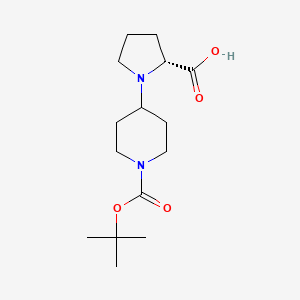
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
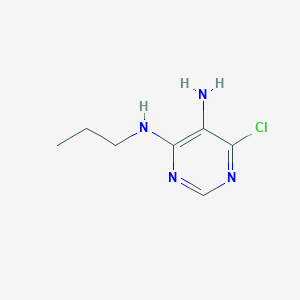
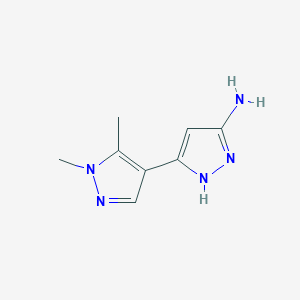
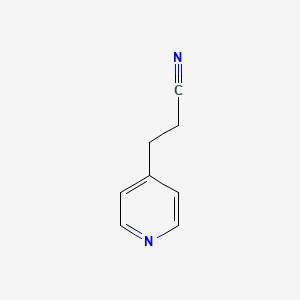

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)
![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)